molecular formula C21H19N5O2 B2783551 2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(4-methylphenyl)acetamide CAS No. 1251631-40-9

2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(4-methylphenyl)acetamide

Cat. No. B2783551
CAS RN: 1251631-40-9
M. Wt: 373.416
InChI Key: DKXWASXSZFVWGC-UHFFFAOYSA-N
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Description

The compound “2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(4-methylphenyl)acetamide” is a heterocyclic compound . It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This triazole nucleus is present as a central structural component in a number of drug classes .


Synthesis Analysis

Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . The synthesis of such compounds often involves the reaction of certain precursors in the presence of a catalyst .


Molecular Structure Analysis

The molecular formula of this compound is C14H13N5O2 . It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .


Chemical Reactions Analysis

Triazole compounds, including the one , are known for their versatile biological activities, which can be attributed to their ability to readily bind with a variety of enzymes and receptors in the biological system .


Physical And Chemical Properties Analysis

The molecular formula of this compound is C14H13N5O2, and it has an average mass of 283.285 Da and a monoisotopic mass of 283.106934 Da .

Scientific Research Applications

Antimicrobial and Antitumor Applications

  • Antimicrobial Activity : A study on the synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculations, and antibacterial activity of a novel pyrimidine derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring demonstrated significant antibacterial activity against Gram-positive and Gram-negative microbial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa (Lahmidi et al., 2019).
  • Antitumor Activity : Research on the synthesis and antitumor activity of pyrido [2,3-d]pyrimidine and pyrido[2,3-d] [1,2,4]triazolo[4,3-a]pyrimidine derivatives showed that they induce apoptosis through G1 cell-cycle arrest, with some compounds displaying high growth inhibitory activity against PC-3 prostate cancer and A-549 lung cancer cell lines (Fares et al., 2014).

Chemical Synthesis and Characterization

  • Studies on the synthesis and characterization of pyrimidine-triazole derivatives have provided insights into their structural properties and potential pharmacological activities. For instance, the synthesis and insecticidal assessment of heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, revealed the versatility of these compounds for developing novel insecticidal agents (Fadda et al., 2017).

Pharmacological Probes and Drug Development

  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives, as illustrated by SCH 442416, have shown high affinity and selectivity as antagonists for the human A(2A) adenosine receptor, indicating their utility as pharmacological probes for studying the A(2A)AR (Kumar et al., 2011).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the available literature, triazole compounds are known for their ability to bind with a variety of enzymes and receptors in the biological system, thus showing versatile biological activities .

Future Directions

Triazole compounds have been the focus of many research studies due to their versatile biological activities . Future research could focus on exploring the potential applications of this compound in various fields, including medicinal chemistry.

properties

IUPAC Name

2-(5-methyl-3-oxo-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c1-14-8-10-17(11-9-14)23-20(27)13-25-21(28)26-15(2)22-18(12-19(26)24-25)16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKXWASXSZFVWGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C(=NC(=CC3=N2)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(4-methylphenyl)acetamide

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